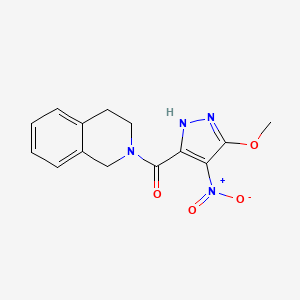
3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features both isoquinoline and pyrazole moieties, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and pyrazole derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the methoxy and nitro groups.
Cyclization reactions: to form the heterocyclic rings.
Condensation reactions: to link the isoquinoline and pyrazole moieties.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve the reactants and control the reaction environment.
Temperature and pressure control: to ensure the reactions proceed efficiently.
化学反応の分析
Types of Reactions
“3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
化学: より複雑な分子を合成するための構成要素として。
生物学: イソキノリンとピラゾール誘導体を用いた生物学的プロセスを研究するためのプローブとして。
医学: 生理活性化合物との構造的類似性から、治療の可能性を秘めている。
工業: 医薬品や農薬の製造における中間体として。
作用機序
「3,4-ジヒドロイソキノリン-2(1H)-イル(3-メトキシ-4-ニトロ-1H-ピラゾール-5-イル)メタノン」の作用機序は、生物学的標的との特定の相互作用によって異なります。 潜在的な分子標的としては、以下のようなものが考えられます。
酵素: この化合物は、特定の酵素を阻害または活性化することができる。
受容体: この化合物は、受容体に結合して、その活性を調節することができる。
経路: この化合物は、様々な生物学的プロセスに関与するシグナル伝達経路に影響を与えることができる。
類似化合物との比較
類似化合物
イソキノリン誘導体: 多様な生物活性を示すことが知られている。
ピラゾール誘導体: 抗炎症作用、鎮痛作用、解熱作用を示すことが知られている。
独自性
「3,4-ジヒドロイソキノリン-2(1H)-イル(3-メトキシ-4-ニトロ-1H-ピラゾール-5-イル)メタノン」は、イソキノリンとピラゾールの部分構造を組み合わせたことで独特な化合物となり、新規な生物活性と用途を生み出す可能性を秘めている。
特性
分子式 |
C14H14N4O4 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C14H14N4O4/c1-22-13-12(18(20)21)11(15-16-13)14(19)17-7-6-9-4-2-3-5-10(9)8-17/h2-5H,6-8H2,1H3,(H,15,16) |
InChIキー |
NZEDEKTWSNZQNF-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902260.png)
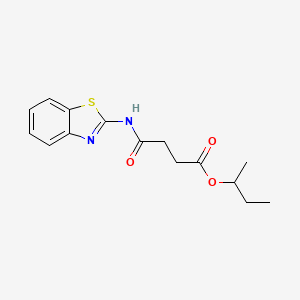

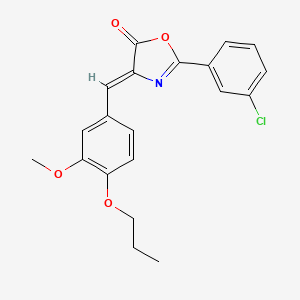
![1,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B10902283.png)
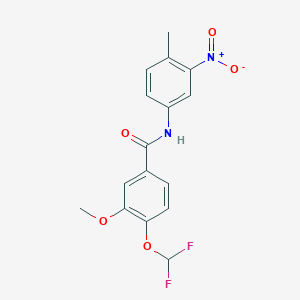
![N-(5-chloropyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10902286.png)
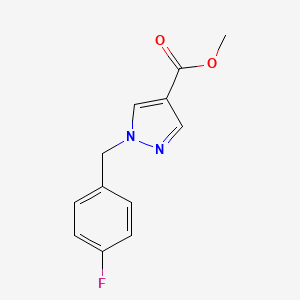
![ethyl 6-[(ethoxycarbonyl)oxy]-2,2,4-trimethylquinoline-1(2H)-carboxylate](/img/structure/B10902309.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10902324.png)
![1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone](/img/structure/B10902330.png)
![13-(difluoromethyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902336.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902339.png)
![2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902340.png)
